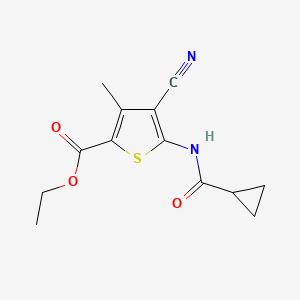
Ethyl 4-cyano-5-(cyclopropanecarbonylamino)-3-methylthiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-cyano-5-(cyclopropanecarbonylamino)-3-methylthiophene-2-carboxylate is a compound that belongs to the class of organic compounds known as thiophenes. These compounds contain a thiophene ring, which is a five-membered aromatic ring with four carbon atoms and one sulfur atom. The specific compound is not directly described in the provided papers, but its structure can be inferred to contain a thiophene ring substituted with various functional groups including a cyano group, a methyl group, and a cyclopropanecarbonylamino group.
Synthesis Analysis
The synthesis of related thiophene derivatives is described in the provided papers. For instance, ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate was synthesized and then further modified through a Sandmeyer-type deamination to produce ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate . This suggests that the synthesis of the compound might involve similar strategies, such as starting with an amino-thiophene derivative and introducing the cyclopropanecarbonylamino group through subsequent reactions.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring, which imparts certain electronic and steric properties to the molecule. In the case of ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate, the crystal structure revealed intermolecular interactions between the cyano and iodine groups, which could influence the reactivity and physical properties of the compound . Similar analysis could be applied to the compound to predict its molecular interactions and stability.
Chemical Reactions Analysis
Thiophene derivatives are known to undergo various chemical reactions. For example, the bisthiazole and bisthiolane derivatives were obtained from reactions involving ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate . These reactions demonstrate the reactivity of the amino and cyano groups on the thiophene ring. The compound , with its cyclopropanecarbonylamino group, would likely exhibit unique reactivity patterns that could be exploited in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their functional groups. For instance, the introduction of electron-withdrawing groups like cyano can affect the electron density of the thiophene ring, potentially altering its reactivity and physical properties such as solubility and melting point. The fluorescence property of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate was investigated, indicating that the substitution pattern on the thiophene ring can also impact the optical properties of these compounds .
科学的研究の応用
Synthesis and Characterization
A study by Guo Pusheng (2009) explored the synthesis and characterization of a related compound, Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. This compound, obtained from the reaction of acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine, was characterized for its novel fluorescence property. The study signifies the importance of such compounds in understanding their properties for potential applications in scientific research (Guo Pusheng, 2009).
Application in Dye and Polymer Chemistry
A 2021 study by Isaac Oluwatobi Abolude et al. demonstrated the use of related thiophene derivatives in dye synthesis. These dyes, synthesized through complexation with copper, cobalt, and zinc metals, were applied to polyester and nylon 6.6 fabrics, showing good fastness and levelness. This indicates the potential application of similar compounds in the textile industry (Isaac Oluwatobi Abolude et al., 2021). Additionally, a study by Yan Pang et al. (2003) discussed the use of a related compound, Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, in polymer chemistry, highlighting its oligomerization using horseradish peroxidase in the presence of cyclodextrine. This suggests its utility in developing new materials in polymer science (Yan Pang et al., 2003).
作用機序
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Again, without specific studies, it’s challenging to identify the exact biochemical pathways this compound might affect. Indole derivatives, for instance, have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound could also have diverse effects .
特性
IUPAC Name |
ethyl 4-cyano-5-(cyclopropanecarbonylamino)-3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-3-18-13(17)10-7(2)9(6-14)12(19-10)15-11(16)8-4-5-8/h8H,3-5H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMGXHFXMLQDMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2CC2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2508459.png)
![3-(4-chlorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2508461.png)
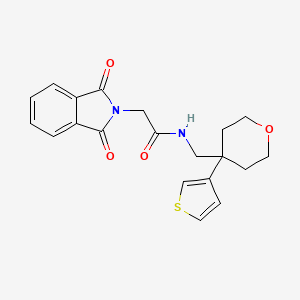
![2-[4-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B2508465.png)
![2-Cyclopropyl-4-methyl-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2508466.png)

![methyl (3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate](/img/structure/B2508469.png)
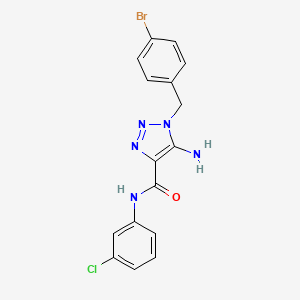
![3-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2508471.png)
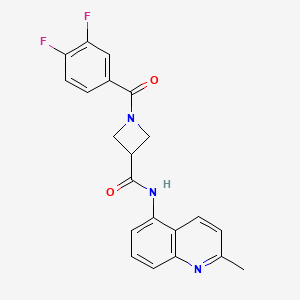
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2508475.png)
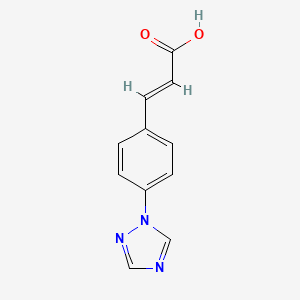

![2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2508480.png)